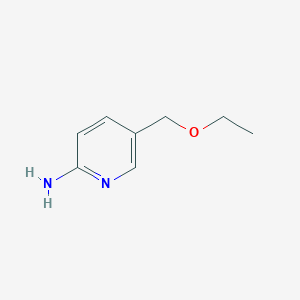5-(Ethoxymethyl)pyridin-2-amine
CAS No.: 782431-91-8
Cat. No.: VC2653154
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 782431-91-8 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-(ethoxymethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10) |
| Standard InChI Key | NAYXZUAKLJFPDW-UHFFFAOYSA-N |
| SMILES | CCOCC1=CN=C(C=C1)N |
| Canonical SMILES | CCOCC1=CN=C(C=C1)N |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Ethoxymethyl)pyridin-2-amine consists of a pyridine core with two functional groups:
-
An amino (-NH₂) group at the 2-position
-
An ethoxymethyl (-CH₂OCH₂CH₃) group at the 5-position
The molecular formula is C₈H₁₂N₂O, representing the combination of carbon, hydrogen, nitrogen, and oxygen atoms in this heterocyclic compound.
Physical and Chemical Properties
Based on comparable pyridine derivatives, 5-(Ethoxymethyl)pyridin-2-amine likely exhibits the following properties:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents; partially soluble in water |
| Molecular Weight | 152.20 g/mol |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (pyridine N, NH₂, and ether O) |
Acid-Base Properties
The 2-aminopyridine core of the compound would be expected to exhibit basic properties. Related compounds such as 2-aminopyridine have a pKa of 6.86 , suggesting that 5-(Ethoxymethyl)pyridin-2-amine would likely have a similar pKa value, potentially modified by the electron-donating effect of the ethoxymethyl group at the 5-position. This property is significant for understanding its behavior in solution and potential interactions with biological systems.
Synthesis Methods
General Approaches for Pyridin-2-amine Derivatives
The synthesis of substituted pyridin-2-amine compounds typically employs several established methodologies. One common approach involves functionalization of pre-existing pyridin-2-amine structures through various coupling reactions and functional group transformations.
Functionalization of 5-Halopyridin-2-amine
A viable synthetic route could involve the reaction of 5-halopyridin-2-amine (particularly 5-bromopyridin-2-amine) with ethoxymethyl reagents under appropriate conditions. This approach parallels methods seen in the synthesis of related compounds.
Modification of Existing Substituents
For compounds like 5-(methoxymethyl)pyridin-2-amine, procedures involving sodium hydride have been documented: "5-(Methoxymethyl)pyridin-2-amine. NaH (96.66 mg, 2.42 mmol, 60% purity)" . This suggests that synthesis of the ethoxy analog might employ similar reagents, potentially starting from a hydroxymethyl derivative followed by ethylation.
Structural Comparison with Related Compounds
Comparison with Similar Pyridin-2-amine Derivatives
The following table compares 5-(Ethoxymethyl)pyridin-2-amine with structurally related compounds:
This comparison highlights how subtle structural modifications can influence the properties of these compounds, potentially affecting their biological activities and chemical behaviors.
Analytical Methods for Identification and Characterization
Spectroscopic Characterization
For structural confirmation and analysis of 5-(Ethoxymethyl)pyridin-2-amine, several spectroscopic methods would typically be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR would show characteristic signals for:
-
Aromatic protons from the pyridine ring (typically 6.5-8.5 ppm)
-
NH₂ protons (broad signal, often around 4-5 ppm)
-
Ethoxymethyl chain protons (multiple signals between 1-4.5 ppm)
Carbon (¹³C) NMR would confirm the carbon framework of the molecule.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 152, corresponding to the molecular weight of C₈H₁₂N₂O, along with characteristic fragmentation patterns reflecting the structural features of the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be valuable for assessing the purity and identity of 5-(Ethoxymethyl)pyridin-2-amine samples. These techniques are routinely employed for similar compounds as mentioned in the literature: "LCMS showed the reaction was complete" .
Structure-Activity Relationships and Medicinal Chemistry Considerations
SAR of Pyridin-2-amine Derivatives
Structure-activity relationship studies with related compounds have demonstrated that:
-
The 2-amino group is often critical for biological activity, with its replacement resulting in significantly reduced potency
-
Substituents at the 5-position can modulate activity and pharmacokinetic properties
-
The nature and size of the 5-substituent can influence binding interactions
As noted in research with related compounds: "an analog in which this exocyclic amine is replaced with a methyl group possesses only mM activity in vitro and has little-to-no effect in cellulo" . This highlights the importance of the amino group for biological activity.
Effect of Ethoxymethyl Group on Properties
The ethoxymethyl substituent at the 5-position likely confers:
-
Increased lipophilicity compared to unsubstituted analogs
-
Modified hydrogen bonding capabilities
-
Altered electronic properties of the pyridine ring
-
Potential for additional binding interactions in biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume